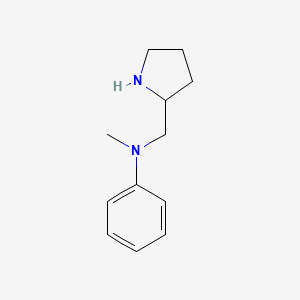![molecular formula C20H22N4O B2803650 4-phenyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)piperidine-4-carbonitrile CAS No. 2034451-64-2](/img/structure/B2803650.png)
4-phenyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)piperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the phenyl group could be introduced through a Friedel-Crafts alkylation, the tetrahydro-1H-benzo[d]imidazole could be synthesized through a condensation reaction, and the carbonitrile group could be added through a nitrile addition .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The phenyl and piperidine rings would likely contribute to the rigidity of the molecule, while the tetrahydro-1H-benzo[d]imidazole and carbonitrile groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The phenyl group might undergo electrophilic aromatic substitution, the tetrahydro-1H-benzo[d]imidazole could potentially participate in acid-base reactions, and the carbonitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carbonitrile group could increase its solubility in polar solvents, while the multiple ring structures could increase its melting and boiling points .Aplicaciones Científicas De Investigación
Biological Potential of Indole Derivatives
Indole derivatives, which include compounds similar to the one you’re interested in, have been found to possess various biological activities . These activities include:
- Antiviral : Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
- Anti-inflammatory : These compounds have potential anti-inflammatory properties .
- Anticancer : Indole derivatives have shown promise in cancer treatment .
- Anti-HIV : Some indole derivatives have been found to inhibit HIV .
- Antioxidant : These compounds can act as antioxidants .
- Antimicrobial : Indole derivatives have antimicrobial properties .
- Antitubercular : These compounds have shown activity against tuberculosis .
- Antidiabetic : Indole derivatives have potential antidiabetic properties .
- Antimalarial : These compounds have shown activity against malaria .
- Anticholinesterase activities : Indole derivatives have potential anticholinesterase properties .
Antiproliferative Activity
Compounds similar to “4-phenyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidine-4-carbonitrile” have been evaluated for their antiproliferative activity against various cancer cell lines . The most potent compounds displayed low micromolar GI 50 values . One compound in particular, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, proved to be the most active . It induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .
Fluorescence Properties
Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator . This compound enables both fluorescence intensity-based and ratiometric pH sensing .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-phenyl-1-(4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c21-13-20(16-4-2-1-3-5-16)8-10-24(11-9-20)19(25)15-6-7-17-18(12-15)23-14-22-17/h1-5,14-15H,6-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHKBJPXUWANIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)piperidine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2803567.png)




![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/no-structure.png)
![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2803575.png)

![3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride](/img/structure/B2803579.png)
![N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2803580.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2803584.png)

